2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide
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Overview
Description
2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide is a chemical compound with the molecular formula C18H17F2N3OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide typically involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative.
Introduction of the Difluorobenzamide Group:
Formation of the Carbothioyl Group: Finally, the carbothioyl group is introduced through a thioetherification reaction, where the piperazine derivative is reacted with a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.
Oxidation and Reduction Reactions: The phenylpiperazine moiety can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Thioetherification Reactions: The carbothioyl group can undergo further thioetherification reactions with various thiol reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.
Thioetherification: Thiol reagents such as thiophenol are used under mild conditions.
Major Products
The major products formed from these reactions include substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs for treating various diseases.
Biological Research: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Material Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with certain enzymes, such as succinate dehydrogenase, which can inhibit their activity and affect cellular metabolism . This interaction is crucial for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial .
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide
- 2,6-difluoro-N-(4-(diphenylmethyl)piperazine-1-carbothioyl)benzamide
Uniqueness
Compared to similar compounds, 2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide exhibits unique chemical properties due to the presence of the phenylpiperazine moiety. This moiety enhances its potential as a pharmacologically active agent and contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3OS/c19-14-7-4-8-15(20)16(14)17(24)21-18(25)23-11-9-22(10-12-23)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJRLNSWVUIBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821236 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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